Dimethyllaurylamine isostearate

Description

Properties

CAS No. |

70729-87-2 |

|---|---|

Molecular Formula |

C32H67NO2 |

Molecular Weight |

497.9 g/mol |

IUPAC Name |

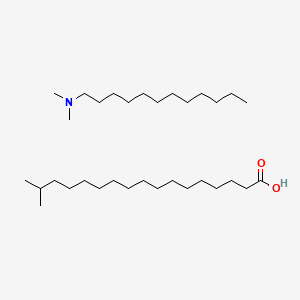

N,N-dimethyldodecan-1-amine;16-methylheptadecanoic acid |

InChI |

InChI=1S/C18H36O2.C14H31N/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h17H,3-16H2,1-2H3,(H,19,20);4-14H2,1-3H3 |

InChI Key |

HYXKNSUXBZRZIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(C)C.CC(C)CCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Dimethyllaurylamine Isostearate

Synthetic Pathways to Dimethyllaurylamine Isostearate

The formation of this compound is predicated on the synthesis of its two primary precursors, followed by a salt formation reaction.

Synthesis of the N,N-Dimethyldodecan-1-amine (Dimethyl Lauryl Amine) Moiety

N,N-dimethyldodecan-1-amine, the amine component, can be synthesized through several established industrial routes. A common method involves the reaction of a dodecyl-containing substrate with dimethylamine (B145610). researchgate.net Other routes include the methylation of dodecylamine.

Key synthetic strategies include:

Reductive Amination of Dodecanal (B139956): This process involves reacting dodecanal with dimethylamine in the presence of a reducing agent.

Reaction with Dodecyl Halides: 1-Bromododecane or 1-chlorododecane (B51209) can be reacted with dimethylamine to yield the tertiary amine. chemicalbook.com

Catalytic Amination of Alcohols: A prevalent industrial method involves reacting 1-dodecanol (B7769020) with dimethylamine over a suitable catalyst at elevated temperatures. google.com A mixture of hydrogen and dimethylamine gas is passed through the heated alcohol in the presence of a catalyst, with the water formed during the reaction being removed. google.com

Eschweiler-Clarke Reaction: Dodecylamine can be methylated using a mixture of formaldehyde (B43269) and formic acid to produce N,N-dimethyldodecan-1-amine. researchgate.net This reaction proceeds through the formation of an intermediate iminium ion. researchgate.net

Reduction of N,N-Dimethyldodecanamide: The corresponding amide can be reduced to the tertiary amine using a strong reducing agent like hydrogen in the presence of a catalyst. chemicalbook.com

Interactive Table: Synthetic Routes to N,N-Dimethyldodecan-1-amine

| Starting Material | Reagent(s) | Key Conditions | Reference |

|---|---|---|---|

| Dodecylamine | Formaldehyde, Formic Acid | Reflux at 80°C for 5 hours | researchgate.net |

| 1-Bromododecane | Dimethylamine | Not specified | chemicalbook.com |

| 1-Chlorododecane | Dimethylamine | Not specified | chemicalbook.com |

| 1-Dodecanol | Dimethylamine, Hydrogen | 200°C, Atmospheric Pressure, Cu/Ni catalyst | google.com |

Synthesis of the Isostearic Acid Moiety

Isostearic acid is not a single compound but a complex mixture of saturated C18 fatty acids with methyl branching along the alkyl chain. researchgate.netgoogle.com It is prized for its liquidity at low temperatures and its oxidative stability, which contrasts with its linear, saturated counterpart, stearic acid, and its unsaturated precursor, oleic acid. klkoleo.com

The primary industrial synthesis involves two main steps:

Catalytic Isomerization of Oleic Acid: Oleic acid is heated in the presence of a catalyst, typically a natural clay or a synthetic zeolite like H-Ferrierite. illinois.edugoogle.com This process rearranges the carbon skeleton, creating methyl branches along the C18 chain. This step produces a mixture of unsaturated branched-chain fatty acid isomers. researchgate.net Zeolite catalysts have been shown to be highly effective, achieving high conversion (>95%) and selectivity (85%). illinois.edu

Hydrogenation: The resulting mixture of unsaturated, branched fatty acids is then hydrogenated to saturate the double bonds. This step yields the final isostearic acid product, which is a stable, branched-chain saturated fatty acid. researchgate.netgoogle.com

The final product is a mixture of monocarboxylic acids, primarily C18, but can also contain C14 to C22 acids. google.com The branching pattern is complex, which accounts for its unique physical properties. uu.nl

Optimization of Salt Formation Reactions and Yields

The final step in forming this compound is the acid-base reaction between N,N-dimethyldodecan-1-amine (a Lewis base) and isostearic acid (a Brønsted-Lowry acid).

Reaction: CH₃(CH₂)₁₁N(CH₃)₂ + HOOC-R(branched) → [CH₃(CH₂)₁₁NH(CH₃)₂]⁺[⁻OOC-R(branched)]

To optimize this reaction and maximize the yield of the salt, the following conditions are typically controlled:

Stoichiometry: The reactants are mixed in a precise 1:1 molar ratio to ensure complete neutralization and prevent residual unreacted acid or amine, which would be impurities in the final product.

Temperature: Gentle heating may be applied to ensure both reactants are in a liquid state, allowing for efficient mixing and a homogenous reaction. Isostearic acid is liquid at room temperature, as is dimethyllaurylamine. sigmaaldrich.com The reaction is exothermic, and temperature control may be necessary to prevent degradation.

Solvent: While the reaction can be performed neat (without a solvent), a non-polar, aprotic solvent could be used to facilitate mixing and handling of the materials. The solvent would then need to be removed post-reaction, typically via vacuum distillation.

Purity of Reactants: The purity of the starting amine and acid is crucial for obtaining a high-purity final product. The presence of other fatty acids in the isostearic acid mixture or other amines will lead to a corresponding mixture of salts.

Derivatization Chemistry of this compound

The chemical nature of this compound allows for targeted modifications at either the amine headgroup or the isostearate alkyl chain. Such derivatizations would typically be performed on the individual precursor molecules before the salt formation step for higher yields and purer products.

Functionalization of the Amine Headgroup (e.g., Quaternization, Amine Oxide Formation)

The lone pair of electrons on the nitrogen atom of the dimethyllaurylamine moiety is available for further reactions.

Quaternization: The tertiary amine can be converted into a quaternary ammonium (B1175870) salt (quat). This reaction involves alkylation of the nitrogen atom. Common alkylating agents include benzyl (B1604629) chloride, dimethyl sulfate (B86663), or methyl iodide. researchgate.netgoogle.com The resulting quaternary ammonium compound would have a permanent positive charge, altering the surfactant properties of the molecule. The reaction with benzyl chloride, for example, can be carried out in a solvent like butanone. researchgate.net Solvent-free methods using dimethyl sulfate are also employed, where the reaction is driven by heating the molten tertiary amine with the alkylating agent. google.com

Amine Oxide Formation: The tertiary amine can be oxidized to form an N-oxide, a highly polar functional group. researchgate.netwikipedia.org This transformation is typically achieved by reacting the amine with an oxidizing agent like hydrogen peroxide (H₂O₂) or a peracid. researchgate.netwikipedia.org The reaction of N,N-dimethyldodecylamine with aqueous hydrogen peroxide, often at a moderately elevated temperature (e.g., 70°C), yields the corresponding N,N-dimethyldodecylamine N-oxide. researchgate.netnih.govwikipedia.org Catalysts such as vanadium oxyacetylacetonate can be used with hydroperoxides. orgsyn.org This modification creates a zwitterionic surfactant at neutral pH.

Interactive Table: Amine Headgroup Functionalization Reactions

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Quaternization | Benzyl Chloride | Quaternary Ammonium Chloride | researchgate.net |

| Quaternization | Dimethyl Sulfate | Quaternary Ammonium Methyl Sulfate | google.com |

| Amine Oxide Formation | Hydrogen Peroxide (H₂O₂) | N-Oxide | researchgate.netwikipedia.org |

Modification of the Isostearate Alkyl Chain (e.g., Esterification, Amidation)

The carboxyl group of the isostearic acid moiety is the primary site for modification. These reactions are performed on the free isostearic acid before it is reacted with the amine.

Esterification: Isostearic acid can be reacted with various alcohols in the presence of an acid catalyst to form isostearate esters. researchgate.net These esters are widely used as emollients and lubricants. klkoleo.comuu.nl The choice of alcohol (e.g., isopropanol, glycerol, pentaerythritol) determines the final properties of the ester. klkoleo.com For example, the reaction with diethanolamine (B148213) in the presence of a catalyst like sodium methoxide (B1231860) produces isostearic acid-based fatty diethanolamide, which can be further reacted to form polyesteramides. researchgate.net

Amidation: Isostearic acid can be converted into an isostearamide by reacting it with an amine, typically at high temperatures to drive off the water formed. google.com For instance, reaction with ammonia (B1221849) yields the primary amide, isostearamide. google.com Reaction with other amines, such as diethylenetriamine, produces more complex amides like N-[2-(2-aminoethylamino)ethyl]-16-methylheptadecanamide. uni.lu Solvent-free amidation reactions can be carried out over heterogeneous catalysts. epa.gov

Controlled Synthesis of Polymeric Structures Incorporating Dimethyllaurylamine Unitsnih.gov

The creation of well-defined polymeric structures containing tertiary amine functionalities, such as those provided by dimethyllaurylamine-like units, is increasingly achieved through controlled radical polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a robust method for synthesizing copolymers with precise control over molecular weight, architecture, and functionality. nih.govresearchgate.net This approach is particularly suitable for combining monomers with different properties, such as the hydrophobicity of a lauryl group and the pH-responsive nature of a dimethylamino group.

A common strategy to create polymers with functionalities analogous to dimethyllaurylamine is the copolymerization of lauryl methacrylate (B99206) (LMA) and 2-(dimethylamino)ethyl methacrylate (DMAEMA). nih.gov LMA provides the long C12 alkyl (lauryl) chain, imparting hydrophobicity, while DMAEMA provides the dimethylamino group, which is a tertiary amine. The polymerization can be conducted as a dispersion polymerization, where a macro-chain transfer agent (macro-CTA) is first synthesized and then chain-extended with the second monomer in a solvent that precipitates the growing second block, leading to the formation of nanoparticles. nih.govrsc.orgnih.gov This process is often referred to as polymerization-induced self-assembly (PISA).

For instance, a poly(lauryl methacrylate) (PLMA) macro-CTA can be synthesized first and subsequently used to initiate the polymerization of DMAEMA. researchgate.net Alternatively, a poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) macro-CTA can be used to stabilize the polymerization of LMA in an alcoholic or aqueous-alcoholic medium. nih.govcore.ac.uk The choice of solvent and the relative block lengths are critical in determining the final morphology of the resulting block copolymer nanoparticles, which can range from spheres to worms and vesicles. nih.gov

The table below summarizes representative findings for the controlled synthesis of copolymers containing both lauryl and dimethylamino functional groups using RAFT polymerization.

Catalytic Strategies in the Synthesis and Modification of this compound

The synthesis of this compound, as a salt, is a straightforward acid-base reaction between dimethyllaurylamine and isostearic acid. However, catalytic strategies are paramount for the synthesis of related isostearate esters and for potential modifications, which are often more relevant in industrial applications. uu.nl These strategies can be broadly categorized into chemical and enzymatic catalysis.

Chemical Catalysis:

Acid catalysts are widely employed for the esterification of fatty acids like isostearic acid with various alcohols. researchgate.net Homogeneous acid catalysts such as p-toluenesulfonic acid and sulfuric acid are effective but can be difficult to remove from the product and may lead to side reactions at high temperatures. nih.govresearchgate.net Heterogeneous catalysts, including acidic zeolites and clays, offer advantages in terms of catalyst separation and reusability. researchgate.net For instance, H-Ferrierite zeolite has been shown to effectively catalyze the isomerization of linear unsaturated fatty acids to their branched-chain counterparts, which are then hydrogenated to produce isostearic acid. researchgate.net The subsequent esterification can also be performed using solid acid catalysts. google.comgoogle.com A patent describes a two-catalyst system using p-toluenesulfonic acid and zinc oxide for the esterification of monomer acids to produce precursors for isostearic acid. google.com

Base catalysts, such as sodium or potassium hydroxide (B78521) and their corresponding alkoxides, are also common, particularly in transesterification reactions. nih.gov However, they are sensitive to the presence of free fatty acids and water, which can lead to soap formation and reduce catalyst efficiency. nih.gov

Enzymatic Catalysis:

Biocatalysis, primarily using lipases, has emerged as a green alternative for ester synthesis. researchgate.netnih.gov Lipases operate under mild conditions, reducing energy consumption and minimizing side reactions, which results in higher purity products. nih.govresearchgate.net These enzymes can be used for both direct esterification of isostearic acid and transesterification of isostearate esters. researchgate.netgoogle.com Immobilization of lipases on solid supports is a key strategy to enhance their stability and allow for easy separation and reuse, making the process more economically viable for industrial applications. researchgate.net

The table below compares different catalytic systems used in the synthesis of fatty acid esters, which is applicable to isostearic acid derivatives.

Compound Reference Table

Structural Elucidation and Conformational Analysis of Dimethyllaurylamine Isostearate

Advanced Spectroscopic Characterization

The precise structure of dimethyllaurylamine isostearate can be determined using a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular architecture, from the connectivity of atoms to the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

Given that isostearic acid is a mixture of methyl-branched isomers of stearic acid, NMR spectroscopy is crucial for identifying the various isomeric forms present. researchgate.netguidechem.com The proton and carbon environments are unique for each isomer, leading to distinct chemical shifts.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for both the dimethyllaurylamine and isostearate moieties. The protons on the carbons adjacent to the nitrogen atom in the amine will appear downfield due to the deshielding effect of the nitrogen. libretexts.org Similarly, the protons on the alpha-carbon to the carboxylate group of the isostearate will also be shifted downfield. The complex, overlapping signals in the aliphatic region would arise from the long hydrocarbon chains of both components. The presence of methyl branches in the isostearate moiety would introduce additional complexity, with the methyl protons appearing as distinct doublets or triplets depending on their position. aocs.orgmagritek.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a more resolved view of the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal. The carbonyl carbon of the isostearate will have a characteristic chemical shift in the range of 170-180 ppm. The carbons attached to the nitrogen in the amine will also have specific chemical shifts, typically in the 40-60 ppm range. libretexts.org The various methyl branch positions in the isostearate isomers can be identified by their unique chemical shifts in the upfield region of the spectrum. aocs.org

Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ (Dimethyllaurylamine) | ~2.7 | Singlet |

| N-CH₂- (Dimethyllaurylamine) | ~3.0 | Triplet |

| -CH₂-COO⁻ (Isostearate) | ~2.2 | Triplet |

| Branched -CH₃ (Isostearate) | 0.8 - 1.0 | Doublet/Triplet |

| Chain -CH₂- | 1.2 - 1.6 | Multiplet |

| Terminal -CH₃ | ~0.9 | Triplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

| -COO⁻ (Isostearate) | 175 - 180 |

| N-CH₂- (Dimethyllaurylamine) | ~58 |

| N-CH₃ (Dimethyllaurylamine) | ~45 |

| -CH₂-COO⁻ (Isostearate) | 35 - 40 |

| Branched -CH- (Isostearate) | 30 - 40 |

| Chain -CH₂- | 20 - 35 |

| Branched -CH₃ (Isostearate) | 10 - 20 |

| Terminal -CH₃ | ~14 |

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For a compound like this compound, which is a salt, electrospray ionization (ESI) would be the preferred method as it is a soft ionization technique suitable for ionic and large molecules.

In the positive ion mode, the spectrum would show a peak corresponding to the protonated dimethyllaurylamine cation [C₁₄H₃₂N]⁺. In the negative ion mode, the spectrum would display a peak for the isostearate anion [C₁₈H₃₅O₂]⁻. High-resolution mass spectrometry would allow for the determination of the exact mass of these ions, confirming their elemental composition.

The fragmentation pattern in tandem MS (MS/MS) experiments would provide further structural details. For the dimethyllaurylamine cation, a characteristic fragmentation would be the alpha-cleavage, leading to the loss of an alkyl radical and the formation of a stable iminium ion. libretexts.org For the isostearate anion, fragmentation would likely involve the loss of CO₂ and subsequent cleavages along the fatty acid chain, with the positions of the methyl branches influencing the fragmentation pathways. researchgate.netresearchgate.net

Expected Key Mass Spectrometry Peaks for this compound

| Ion | m/z (Expected) | Ionization Mode |

| [Dimethyllaurylamine + H]⁺ | 214.25 | Positive ESI |

| [Isostearic Acid - H]⁻ | 283.26 | Negative ESI |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for both the amine and carboxylate components. A strong and broad absorption band between 1550 and 1610 cm⁻¹ would be indicative of the asymmetric stretching of the carboxylate group (COO⁻). The symmetric stretch would appear in the 1400-1440 cm⁻¹ region. The C-N stretching vibrations of the tertiary amine are typically weak and appear in the 1000-1250 cm⁻¹ range. spectroscopyonline.com The numerous C-H stretching and bending vibrations of the long alkyl chains would dominate the regions around 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively. rug.nl

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C stretching vibrations within the long alkyl chains would give rise to strong signals in the Raman spectrum. The symmetric carboxylate stretch is also typically strong in the Raman spectrum.

Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylate (-COO⁻) | Asymmetric Stretch | 1550 - 1610 |

| Carboxylate (-COO⁻) | Symmetric Stretch | 1400 - 1440 |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C-H (Alkyl) | Bending | 1375 - 1465 |

| C-N (Tertiary Amine) | Stretching | 1000 - 1250 |

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. However, its application to this compound is challenging. As isostearic acid is a mixture of various branched isomers, and the final product is an ionic liquid or a waxy solid at room temperature, obtaining a single crystal suitable for X-ray diffraction is highly unlikely. guidechem.comresearchgate.net The inherent molecular heterogeneity prevents the formation of a well-ordered crystal lattice. While X-ray diffraction studies have been conducted on some long-chain esters, these are typically for single, pure compounds that can form well-defined crystals. nih.govnih.govacs.org

Isomerism and Stereochemical Considerations

The isomerism of this compound is primarily dictated by the isostearic acid component. "Isostearic acid" is a commercial term for a mixture of saturated C18 fatty acids with methyl branches at various positions along the carbon chain. researchgate.netguidechem.com The most common isomers are those with a single methyl group. guidechem.com

The position of the methyl branch creates a chiral center, leading to the existence of stereoisomers (enantiomers). For example, 16-methylheptadecanoic acid, a common component of isostearic acid, has a chiral center at carbon 16. researchgate.net This means it can exist as both (R)-16-methylheptadecanoic acid and (S)-16-methylheptadecanoic acid. The commercial synthesis of isostearic acid typically does not control for stereochemistry, resulting in a racemic mixture of these enantiomers. rawsource.comrawsource.com

The presence of multiple positional and stereoisomers contributes to the physical properties of this compound, such as its liquid nature at room temperature and its broad melting point range. guidechem.comrawsource.com

Conformational Landscape and Dynamic Studies

The long, flexible alkyl chains of both the dimethyllaurylamine and isostearate components give rise to a vast number of possible conformations. The rotation around the numerous C-C single bonds allows the molecule to adopt a multitude of shapes.

Van der Waals interactions: These weak, attractive forces between the alkyl chains will favor more extended conformations to maximize surface contact.

Steric hindrance: The methyl branches on the isostearate chain will restrict rotation around nearby C-C bonds, influencing the local conformation. researchgate.netrawsource.com

Ionic interaction: The electrostatic attraction between the positively charged ammonium (B1175870) head group of the dimethyllaurylammonium ion and the negatively charged carboxylate group of the isostearate ion will be a dominant feature, leading to the formation of ion pairs.

Due to the conformational flexibility and isomeric complexity, the conformational landscape of this compound is best described as a dynamic equilibrium of many interconverting conformers. Computational modeling techniques, such as molecular dynamics simulations, could provide insights into the preferred conformations and the dynamic behavior of this complex system, although no such studies have been specifically published for this compound.

Mechanistic Investigations of Dimethyllaurylamine Isostearate Reactivity

Elucidation of Reaction Mechanisms in Salt Formation and Derivatization

The formation of dimethyllaurylamine isostearate is a classic acid-base neutralization reaction. The carboxylic acid (isostearic acid) donates a proton (H⁺) to the tertiary amine (dimethyllaurylamine), which acts as a Brønsted-Lowry base. libretexts.org This results in the formation of an ammonium (B1175870) cation and a carboxylate anion, held together by ionic bonds.

Reaction: CH₃(CH₂)₁₀CH₂N(CH₃)₂ + C₁₇H₃₅COOH → [CH₃(CH₂)₁₀CH₂N(CH₃)₂H]⁺[C₁₇H₃₅COO]⁻

While this represents the primary salt formation, detailed mechanistic studies elucidating the transition states, solvent effects, or potential side reactions are not described in the available literature. Similarly, information regarding the further derivatization of this specific salt is absent.

Kinetic Studies of Chemical Transformations Involving this compound

No kinetic studies detailing the rate of formation or decomposition of this compound have been found in the public domain. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions to determine the reaction order, rate constants, and activation energy. The absence of this data prevents a quantitative discussion of its chemical transformation speeds.

Influence of Reaction Parameters on Mechanistic Pathways

The principles of general chemistry suggest that reaction parameters such as temperature, pressure, and the nature of the solvent would influence the formation of this compound. For instance, the equilibrium of the acid-base reaction could be shifted by temperature changes or by the polarity of the solvent, which would affect the solvation of the ionic products. However, specific research quantifying these effects for this particular compound is not available.

Proposed Mechanistic Models for Interaction with Other Chemical Species

There are no published mechanistic models detailing the interaction of this compound with other chemical species. In cosmetic or industrial formulations, it would likely interact via ionic and van der Waals forces, but specific models or computational studies on these interactions are not documented.

Theoretical and Computational Studies of Dimethyllaurylamine Isostearate

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule at the electronic level. nih.gov Methods like Density Functional Theory (DFT) and other ab initio approaches are used to solve the Schrödinger equation, providing detailed information about electron distribution, molecular orbital energies, and thermodynamic stability. nih.govnih.gov For a molecule like dimethyllaurylamine isostearate, these calculations would typically be performed on the individual precursor molecules—dimethyllaurylamine and isostearic acid—as well as the resulting ion pair.

Research Findings: Studies on molecules analogous to the components of this compound provide a template for understanding its electronic properties. For instance, DFT calculations are frequently employed to analyze the electronic structure and reactivity of tertiary amines and fatty acids.

Dimethyllaurylamine: Calculations for long-chain amines, such as N-dodecyl-1,3-propane diamine, using DFT methods like GGA/PBE have been used to analyze the electronic structure and reactive sites. acs.org For a tertiary amine like dimethyllaurylamine, key calculated parameters include the partial charge on the nitrogen atom, which is indicative of its Lewis basicity and ability to accept a proton from the isostearic acid. The energy of the Highest Occupied Molecular Orbital (HOMO) is another critical descriptor, as a higher HOMO energy generally corresponds to a greater ability to donate electrons, making the amine more nucleophilic and reactive.

Isostearic Acid: For fatty acids, quantum calculations can determine the acidity by computing the stability of the carboxylate anion relative to the protonated carboxylic acid. The charge distribution within the carboxyl group (-COOH) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting its reactivity. nih.gov The branched nature of isostearic acid, with methyl groups along the alkyl chain, introduces conformational complexity that influences its packing and stability, which can be assessed by comparing the total energies of different conformers. uu.nl

The combination of a function like B3LYP with a basis set such as 6-31G* or 6-311++G(d,p) is a common and reliable choice for optimizing the geometry and calculating the electronic properties of such organic molecules, offering a good balance between computational cost and accuracy. nih.govresearchgate.netnih.gov

Table 1: Representative Quantum Chemical Properties Calculated for Model Amine and Acid Components This table presents illustrative data typical of DFT (B3LYP/6-31G(d)) calculations for representative model compounds to demonstrate the type of information generated.

| Property | Model Tertiary Amine (Dimethyldodecylamine) | Model Fatty Acid (Isostearic Acid) | Significance |

| HOMO Energy | ~ -5.8 eV | ~ -7.2 eV | Indicates electron-donating ability (nucleophilicity). The higher value for the amine shows it is the primary electron donor. |

| LUMO Energy | ~ +1.5 eV | ~ +0.5 eV | Indicates electron-accepting ability (electrophilicity). The lower value for the acid suggests it is the better electron acceptor. |

| HOMO-LUMO Gap | ~ 7.3 eV | ~ 7.7 eV | Relates to chemical reactivity and stability. A large gap implies high stability. |

| Dipole Moment | ~ 0.8 D | ~ 1.7 D | Measures the overall polarity of the molecule, influencing intermolecular interactions. |

| Mulliken Charge on N/O | N: ~ -0.45 e | O(H): ~ -0.65 e, O(C): ~ -0.60 e | Indicates the partial charge on key atoms, highlighting sites for electrostatic interactions and proton transfer. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. conicet.gov.ar This technique is invaluable for studying the conformational flexibility of the long, branched alkyl chains of this compound and for characterizing the non-covalent interactions (van der Waals, electrostatic, hydrogen bonding) that dictate its macroscopic properties.

Research Findings: While direct MD simulations of this compound are scarce, studies on its close analogs provide significant insights.

Conformational Behavior: MD simulations performed on various fatty acids reveal their conformational preferences. nih.gov The saturated, linear alkyl chain of stearic acid tends to adopt an all-trans conformation, which is energetically favorable. nih.gov In contrast, the methyl branching in isostearic acid disrupts this linear packing, forcing the chain to adopt more bent or folded conformations. This increased conformational flexibility is a key reason for the liquid nature and low melting point of isostearic acid and its derivatives. uu.nlresearchgate.net Similarly, the dodecyl chain of the amine component would also exhibit significant flexibility.

Intermolecular Interactions: Large-scale atomistic MD simulations of dimethyldodecylamine-N-oxide (DDAO), a surfactant with the same hydrophobic part as dimethyllaurylamine, show how these molecules interact in an aqueous environment to form aggregates like micelles. acs.orgnih.gov These simulations reveal the precise nature of water organization at the micelle interface, the area per headgroup, and the packing of the alkyl tails within the hydrophobic core. nih.gov For this compound, MD simulations would model the strong electrostatic attraction and hydrogen bonding between the protonated dimethylamino headgroup and the carboxylate of the isostearate, as well as the hydrophobic interactions driving the aggregation of the alkyl tails. Studies on similar systems show that the strength of the hydrogen bond network is a critical factor in the properties of the resulting mixture. researchgate.net

Table 2: Illustrative Parameters from Molecular Dynamics Simulations of Analogous Systems Data is compiled from typical findings in MD simulations of related surfactant and lipid systems to illustrate the outputs of this method.

| Parameter | Finding in Analogous System | Relevance to this compound |

| Area per Headgroup | ~95 Ų for DDAO Micelles nih.gov | Predicts how the molecules pack at an interface or in an aggregate. The bulky nature of the isostearate may lead to a larger area. |

| Bilayer Thickness / Micelle Radius | Varies with chain length and packing | Determines the size and morphology of self-assembled structures. |

| Order Parameter (SCD) | Lower for branched chains vs. linear chains nih.gov | Quantifies the conformational order of the alkyl tails. The branched isostearate tail would have a very low order parameter, indicating high fluidity. |

| Radial Distribution Function g(r) | Sharp peaks for counter-ion around headgroup | Used to quantify the probability of finding one atom/group at a certain distance from another, confirming ion-pairing and solvation shells. |

| Interaction Energy | Strong H-bonds between acid-base pairs researchgate.netcam.ac.uk | MD simulations can calculate the specific energies of electrostatic, van der Waals, and hydrogen bond interactions that stabilize the compound and its aggregates. |

Computational Modeling of Self-Assembly Processes and Aggregation Behavior

The amphiphilic nature of this compound—having a polar, ionic headgroup and a large, nonpolar tail—drives it to self-assemble in solution to form structures like micelles or vesicles. Modeling these large-scale aggregation processes is computationally expensive for all-atom MD. Therefore, coarse-grained (CG) simulation methods, such as Dissipative Particle Dynamics (DPD), are often employed. nih.govmdpi.com In CG models, groups of atoms are represented as single "beads," which drastically reduces the computational cost and allows for the simulation of larger systems over longer timescales. magtech.com.cnacs.org

Research Findings: The self-assembly of fatty acids in the presence of amines to form "catanionic" surfactants is a well-studied area. researchgate.net These systems are known to form a variety of stable colloidal structures.

Driving Forces: The primary driving force for assembly is the hydrophobic effect, which causes the nonpolar lauryl and isostearate chains to cluster together to minimize their contact with water. This is complemented by the strong electrostatic attraction between the positively charged dimethylammonium headgroup and the negatively charged carboxylate headgroup. researchgate.net This dual interaction leads to the formation of a neutral ion-pair with strong amphiphilic character.

Aggregate Morphology: Computational studies on similar systems show that the final structure of the aggregate (e.g., spherical micelles, wormlike micelles, vesicles, or lamellar phases) depends on factors like the concentration, temperature, and the molecular geometry of the surfactant, which can be described by the critical packing parameter (CPP). nih.gov The bulky, branched isostearate tail combined with the lauryl chain gives the molecule a complex shape that likely favors the formation of structures with significant curvature.

Coarse-Grained Simulations: DPD and other CG simulations have successfully modeled the phase diagrams of catanionic surfactant mixtures, predicting the formation of various aggregate structures that are in close agreement with experimental findings. nih.gov These models can predict properties like the critical micelle concentration (CMC), aggregation number (the number of molecules in a micelle), and the dynamics of micelle formation and dissolution. mdpi.comnih.gov

Table 3: Self-Assembly Behavior of Analogous Amine-Fatty Acid Systems This table summarizes general findings from experimental and computational studies on catanionic surfactant systems.

| Parameter | Observation in Analogous Systems | Implication for this compound |

| Molar Ratio (Amine:Acid) | A 1:1 ratio often leads to precipitation or the formation of highly stable vesicles due to charge neutralization. researchgate.net | As an ion-pair salt, it behaves as a 1:1 system, likely forming stable, well-defined aggregates. |

| Driving Force | Electrostatic attraction (head-head) and hydrophobic interaction (tail-tail). researchgate.net | The combination of a tertiary amine and a fatty acid creates a classic catanionic-like system with strong self-assembly tendencies. |

| Predicted Aggregates | Spherical micelles, cylindrical micelles, vesicles (bilayers). | The bulky, branched nature of the combined hydrophobic tail may favor structures other than simple spherical micelles, possibly vesicles or complex fluids. |

| Key Simulation Method | Coarse-Grained MD (e.g., DPD, Martini) nih.govmagtech.com.cn | Necessary to access the length and time scales required to observe the spontaneous formation and equilibration of large aggregates. |

Structure-Reactivity Relationship Prediction via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical frameworks that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. libretexts.orgwikipedia.org Computational chemistry is essential for QSAR/QSPR, as it provides the necessary molecular descriptors (predictor variables) that quantify various aspects of a molecule's structure and electronic character. acs.orgijpsr.com

Research Findings: For this compound, a QSAR/QSPR approach would aim to predict its properties based on calculated descriptors.

Molecular Descriptors: A wide range of descriptors can be calculated. Quantum chemical methods (Section 5.1) provide electronic descriptors like HOMO/LUMO energies, atomic partial charges, and dipole moments. researchgate.net Geometrical descriptors, such as molecular surface area, volume, and shape indices, can be calculated from the optimized 3D structure.

Predicting Reactivity: The reactivity of the compound can be inferred from these descriptors.

Amine Group: The nucleophilicity of the tertiary amine and its tendency to participate in further reactions could be correlated with the calculated charge on the nitrogen atom and the HOMO energy. quizlet.com

Ester Bond (in derivatives): If this compound were to be derivatized into an ester, the susceptibility of the ester bond to hydrolysis could be predicted by the partial charge on the carbonyl carbon and the LUMO energy of the molecule. A more positive charge would indicate a higher susceptibility to nucleophilic attack.

Table 4: Conceptual Structure-Reactivity Relationship Based on Computational Descriptors This table illustrates how calculated descriptors for a molecule like this compound would conceptually relate to its predicted chemical behavior.

| Computational Descriptor | Physical Interpretation | Predicted Reactivity/Property Relationship |

| Charge on Nitrogen Atom | Electron density at the amine center | A more negative charge correlates with higher basicity and nucleophilicity. |

| LUMO Energy | Energy of the lowest available electron orbital | A lower LUMO energy suggests a higher susceptibility to nucleophilic attack (e.g., at the carboxylate carbon). |

| Molecular Shape/Sphericity | How compact or extended the molecule is | Influences packing efficiency in aggregates and at interfaces, affecting properties like viscosity and micelle shape. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to a solvent | The ratio of hydrophobic to hydrophilic SASA is a key predictor of amphiphilicity and CMC. |

| Hammett Constant (σ) | Electron-donating/withdrawing effect of substituents quizlet.com | While not directly applicable to the whole structure, it's a key QSAR parameter for predicting the reactivity of substituted aromatic analogs. |

Interfacial and Supramolecular Chemistry of Dimethyllaurylamine Isostearate

Self-Assembly Behavior in Solution

The amphiphilic nature of dimethyllaurylamine isostearate, possessing a nonpolar alkyl chain from both the laurylamine and isostearate moieties and a polar tertiary amine salt headgroup, suggests it will exhibit self-assembly in solution.

Micellization Phenomena: Critical Micelle Concentration (CMC) Determination and Influencing Factors

Surfactants like this compound are expected to form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). Below the CMC, the molecules exist primarily as individual entities. Above the CMC, they aggregate to form micelles, with their hydrophobic tails oriented inward and their hydrophilic heads facing the aqueous environment.

Critical Micelle Concentration (CMC): There is no publicly available experimental data for the CMC of this compound. The determination of this value would typically involve techniques such as surface tensiometry, conductivity measurements, or fluorescence spectroscopy.

Influencing Factors: The CMC of a surfactant is influenced by several factors:

Molecular Structure: The branched nature of the isostearate chain and the length of the lauryl chain would significantly impact the packing of the molecules within a micelle, and thus the CMC.

Temperature: Temperature can affect the hydration of the hydrophilic headgroup and the solubility of the surfactant, thereby influencing the CMC.

pH: As this compound is a tertiary amine salt, the pH of the solution would affect the degree of protonation of the amine group, altering its hydrophilicity and consequently the CMC.

Electrolyte Concentration: The presence of salts in the solution can shield the electrostatic repulsion between the charged headgroups, typically leading to a lower CMC.

Without experimental data, a precise CMC value or a quantitative analysis of these factors for this compound cannot be provided.

Formation of Vesicular and Other Supramolecular Aggregates

Depending on factors such as concentration, temperature, and the presence of other molecules, surfactants can form a variety of supramolecular structures beyond simple spherical micelles. These can include cylindrical micelles, worm-like micelles, and bilayers that can close upon themselves to form vesicles. The packing parameter, which relates the headgroup area to the volume and length of the hydrophobic tail, is a key determinant of the type of aggregate formed. Given the branched structure of the isostearate chain, it is conceivable that this compound could form more complex structures like vesicles, but this remains speculative without empirical evidence.

Surface Activity and Interfacial Tension Reduction Mechanisms

As an amphiphilic molecule, this compound is expected to be surface-active, meaning it will adsorb at interfaces, such as the air-water or oil-water interface. This adsorption lowers the surface or interfacial tension. The mechanism involves the orientation of the surfactant molecules at the interface, with the hydrophobic tails extending into the non-aqueous phase (or air) and the hydrophilic heads remaining in the aqueous phase. This disrupts the cohesive energy at the interface, leading to a reduction in tension. The extent of this reduction is a measure of the surfactant's efficiency. No specific data on the surface tension reduction capabilities of this compound has been found in the reviewed literature.

Stabilization Mechanisms in Emulsion and Dispersion Systems

This compound is used as an emulsion stabilizer. thegoodscentscompany.com The primary mechanisms by which it would achieve this are likely a combination of:

Reduction of Interfacial Tension: By lowering the energy of the oil-water interface, the surfactant facilitates the formation of smaller droplets during emulsification and reduces the thermodynamic driving force for coalescence.

Formation of a Protective Interfacial Film: The adsorbed layer of surfactant molecules at the droplet surface creates a physical barrier that hinders droplet coalescence. The bulky and branched nature of the isostearate chain could contribute to a more robust and sterically hindering interfacial film.

Electrostatic Repulsion: As a cationic surfactant (due to the protonated amine), the droplets would acquire a net positive charge. The resulting electrostatic repulsion between droplets would prevent them from approaching each other closely enough to coalesce.

The relative importance of these mechanisms would depend on the specific formulation, including the oil phase, pH, and ionic strength.

Interactions with Other Amphiphilic Molecules and Polymers in Aqueous Media

In cosmetic and other formulations, surfactants are often used in combination with other amphiphilic molecules (co-surfactants) and polymers.

Interactions with other surfactants: When mixed with other surfactants, synergistic or antagonistic effects can occur. For example, mixing with a non-ionic surfactant could alter the packing at the interface, potentially leading to more stable emulsions.

Interactions with polymers: Polymers are frequently used as thickeners or stabilizers in formulations. Interactions between this compound and polymers would likely be driven by electrostatic and hydrophobic forces. Cationic surfactants can interact with non-ionic polymers through hydrophobic associations and with anionic polymers through strong electrostatic interactions, potentially leading to the formation of polymer-surfactant complexes. researchgate.netnih.govnih.gov These interactions can significantly affect the rheology and stability of the formulation. However, no specific studies on such interactions involving this compound were identified.

Environmental Transformation and Fate of Dimethyllaurylamine Isostearate

Abiotic Degradation Pathways and Kinetics in Aquatic and Terrestrial Systems

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes such as photolysis, hydrolysis, and oxidation.

Direct photolysis, the breakdown of a chemical by direct absorption of light, is not anticipated to be a major degradation pathway for Dimethyllaurylamine isostearate. This is because the compound does not possess chromophores that absorb light in the environmentally relevant ultraviolet-visible spectrum (wavelengths greater than 290 nm). Indirect photolytic processes, mediated by other light-absorbing substances in the environment, could potentially contribute to its degradation, but specific studies on this compound are not available.

This compound is an amine salt formed from a tertiary amine (Dimethyllaurylamine) and a fatty acid (Isostearic acid). While esters can undergo hydrolysis, the salt linkage in this compound is expected to dissociate in water. The individual components, the tertiary amine and the fatty acid, would then be subject to further degradation. Tertiary amines are generally resistant to hydrolysis under typical environmental conditions. Oxidation by hydroxyl radicals in the atmosphere or in sunlit surface waters is a potential degradation pathway for the organic components of the molecule, but specific kinetic data for this compound is not documented in scientific literature.

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms.

Specific microbial biodegradation pathways for this compound have not been documented. However, it is plausible that microorganisms can metabolize the two components of the salt separately. Fatty acids like isostearic acid are generally expected to be biodegradable through pathways such as beta-oxidation. The biodegradation of the tertiary amine portion, Dimethyllaurylamine, is less certain and would depend on the capabilities of the present microbial communities. Studies on the microbial degradation of dimethylamine (B145610) have shown that it can be utilized by some bacteria, but this is a much simpler molecule. nih.gov Potential metabolites from the degradation of this compound have not been identified.

There are no available studies that assess the biodegradation kinetics (the rate of breakdown) or the mineralization potential (the complete conversion to inorganic substances like carbon dioxide, water, and mineral salts) of this compound.

Sorption and Transport Behavior in Environmental Compartments

The transport and distribution of a chemical in the environment are heavily influenced by its sorption (adhesion) to soil, sediment, and sludge. Due to its structure, which includes a long alkyl chain from both the laurylamine and isostearate moieties, this compound is expected to have a high affinity for organic matter. This suggests that if released into the environment, it would likely partition to soil and sediment rather than remaining in the water column. However, empirical data from sorption studies (e.g., determination of the soil organic carbon-water (B12546825) partitioning coefficient, Koc) are not available for this specific compound.

Data Tables

Table 1: Abiotic Degradation of this compound

| Degradation Pathway | Expected Significance | Supporting Data |

| Photolysis | Low | No chromophores absorbing at >290nm. |

| Hydrolysis | Low (for the amine) | Tertiary amines are generally resistant to hydrolysis. |

| Oxidation | Potentially Significant | No specific kinetic data available. |

Table 2: Biotic Degradation of this compound

| Process | Findings |

| Biodegradation Pathways | No specific studies available. Fatty acid component is likely biodegradable. |

| Identified Metabolites | None identified in the literature. |

| Biodegradation Kinetics | No data available. |

| Mineralization Potential | Not assessed. |

Table 3: Environmental Transport of this compound

| Parameter | Value |

| Sorption to Soil/Sediment (Koc) | No data available; expected to be high based on structure. |

Potential for Bioaccumulation in Research Models (focused on chemical distribution)

This compound is an amine salt formed from a tertiary alkylamine (dimethyllaurylamine) and a branched-chain fatty acid (isostearic acid). In an aqueous environment, it has the potential to exist as the salt or to dissociate into its corresponding amine and fatty acid. The bioaccumulation potential of the intact salt and its dissociated components will largely be governed by their lipophilicity, water solubility, and molecular size.

Inferred Properties from Constituent Moieties

To understand the likely chemical distribution of this compound, we can examine the known characteristics of long-chain alkylamines and branched-chain fatty acids.

Dimethyllaurylamine: As a long-chain alkylamine, dimethyllaurylamine possesses a long, nonpolar alkyl tail (lauryl group, C12) and a polar amine head group. This structure imparts surfactant-like properties. Generally, long-chain alkylamines are expected to partition into fatty tissues and organic matter due to their lipophilic nature. However, the amine group can be protonated in acidic to neutral conditions, increasing water solubility and potentially reducing bioaccumulation compared to a non-polar compound of similar size. Alkanolamines, a related class of compounds, generally exhibit high water solubility and are not expected to persist or bioaccumulate in the environment. nih.gov

Isostearic Acid: Isostearic acid is a C18 branched-chain saturated fatty acid. uu.nlwikipedia.org The branching in its structure results in a lower melting point and different physical properties compared to its linear counterpart, stearic acid. Fatty acids, in general, can be readily metabolized by organisms. amazonaws.com While long-chain fatty acids have a high affinity for organic material and could theoretically incorporate into fish and animal tissues, their role as a primary energy source and structural component in organisms means they are part of active metabolic pathways. amazonaws.comjst.go.jp Isostearic acid itself is considered readily biodegradable. uu.nl

The combination of these two moieties into a salt, this compound, results in a molecule with both lipophilic and potentially hydrophilic characteristics. Its partitioning behavior in the environment and in biological systems will be highly dependent on environmental pH, which influences its degree of ionization.

Data on Constituent Components and Related Substances

The following table summarizes the properties of the constituent parts of this compound and related compounds, which can help in assessing its potential for bioaccumulation.

| Chemical Substance | Class | Key Properties Relevant to Bioaccumulation | Bioaccumulation Potential Inference |

| Dimethyllaurylamine | Tertiary Alkylamine | Long alkyl chain (C12) suggests lipophilicity. The amine group can be protonated, increasing water solubility. | Moderate potential to partition into fatty tissues, but ionization may limit this. |

| Isostearic Acid | Branched-Chain Fatty Acid | C18 fatty acid, suggesting lipophilicity. Readily metabolized by organisms. Considered readily biodegradable. uu.nl | Low, as it is likely to be metabolized. |

| Ammonium (B1175870) salts of fatty acids | Fatty Acid Salts | Expected to break down rapidly through microbial activity in soil. Fatty acids have a high affinity for organic material but are not a toxicity hazard, so bioaccumulation is not a primary concern. amazonaws.com | Low, due to rapid degradation and metabolism. amazonaws.com |

| Alkanolamines | Amines | Generally have high water solubilities and low bioconcentration factors (BCF). nih.gov | Low, due to high water solubility and rapid biodegradation. nih.gov |

Research Findings on Related Chemical Structures

Studies on the environmental fate of similar chemical structures provide insights into the likely behavior of this compound.

Fatty Acid Salts: Research on ammonium salts of fatty acids indicates that they are not expected to persist in the environment. amazonaws.com They are readily broken down by microbial action. amazonaws.com While the fatty acid component can be incorporated into tissues, it is also readily metabolized. amazonaws.com

Alkanolamines: Environmental assessments of alkanolamines show that they tend to partition primarily into the aqueous compartment. nih.gov They are susceptible to biodegradation and are not expected to persist or bioaccumulate in aquatic organisms. nih.gov

Branched-Chain Fatty Acids: The fate of branched-chain fatty acids in anaerobic river sediment has been studied, showing they can be degraded through beta-oxidation. nih.gov The structure of the branching can influence the rate of degradation. nih.gov In animal models, branched-chain fatty acids undergo chemical changes and are metabolized. jst.go.jpoup.com

Based on the available information for its constituent parts and related compounds, this compound is not expected to have a high potential for bioaccumulation. The isostearic acid component is likely to be readily metabolized. The dimethyllaurylamine component, while having a long alkyl chain, also has a polar amine group that can increase its water solubility, particularly under certain environmental pH conditions. The salt as a whole is likely to undergo dissociation and degradation in the environment.

Advanced Research Applications and Methodologies Involving Dimethyllaurylamine Isostearate

Role as a Chemical Reagent or Intermediate in Novel Synthetic Pathways

Currently, publicly available scientific literature does not extensively document the role of dimethyllaurylamine isostearate as a chemical reagent or intermediate in novel synthetic pathways. Its structure, combining a tertiary amine (dimethyllaurylamine) and a branched-chain carboxylic acid (isostearic acid), presents theoretical possibilities for its use in synthesis. The tertiary amine moiety could potentially act as a catalyst or a base in various organic reactions. The isostearate portion, with its bulky and branched nature, could serve as a lipophilic-directing group or be modified to introduce specific functionalities into a target molecule. However, without concrete research examples, its application in novel synthesis remains a subject for future investigation.

Integration into Advanced Materials Research

The distinct properties of the two components of this compound suggest its potential for integration into the development of advanced materials, particularly in the realms of nanoparticles and polymers.

Functionality in Nanoparticle Synthesis and Surface Modification

While specific studies detailing the use of this compound in nanoparticle synthesis are not prevalent, its properties as a surfactant and stabilizer are noteworthy. The amphiphilic nature of this compound, possessing both a polar amine group and a nonpolar aliphatic chain, could be leveraged in the creation and stabilization of nanoparticle dispersions.

In the context of surface modification, the isostearate component could provide a sterically hindered, lipophilic layer on the surface of nanoparticles. This could potentially enhance their dispersibility in non-aqueous media or within polymer matrices. The tertiary amine group could serve as an anchoring point for further functionalization of the nanoparticle surface.

Table 1: Theoretical Functions of this compound in Nanoparticle Research

| Component | Potential Function | Theoretical Outcome |

| Dimethyllaurylamine | Surface binding, pH-responsive charge | Anchoring to nanoparticle surfaces, control over colloidal stability |

| Isostearic Acid | Steric stabilization, lipophilicity | Prevention of agglomeration, enhanced dispersion in nonpolar environments |

Use in Modifying Polymer Architectures and Properties

The incorporation of this compound into polymer systems is a plausible area of research. Its plasticizing and lubricating properties, derived from the bulky isostearate chain, could be utilized to modify the flexibility and processing characteristics of various polymers. The amine functionality could also interact with polymer chains through hydrogen bonding or other secondary interactions, potentially influencing the material's morphology and mechanical properties. Research in this area would likely explore how varying concentrations of this additive affect the glass transition temperature, tensile strength, and surface properties of different polymers.

Table 2: Potential Impacts of this compound on Polymer Properties

| Polymer Property | Potential Effect of Incorporation | Research Focus |

| Glass Transition (Tg) | Lowering of Tg | Investigating plasticization efficiency |

| Mechanical Properties | Increased flexibility, potential reduction in tensile strength | Optimizing concentration for desired mechanical performance |

| Surface Energy | Modification of surface hydrophobicity/hydrophilicity | Studying effects on wettability and adhesion |

Development of Analytical Methods for Detection and Quantification in Complex Research Matrices

To date, there are no standardized, widely published analytical methods specifically designed for the detection and quantification of this compound in complex research matrices such as biological fluids or environmental samples. The development of such methods would be crucial for any future research into its applications, safety, and environmental fate.

Given its chemical structure, a combination of chromatographic and spectrometric techniques would likely form the basis of a robust analytical method. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be a promising approach. The chromatographic separation would isolate the compound from the matrix, while the mass spectrometer would provide sensitive and specific detection and quantification.

Table 3: Potential Analytical Techniques for this compound

| Analytical Technique | Principle | Potential Application |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Isolation from complex mixtures |

| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio | Sensitive and specific quantification |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of atomic nuclei in a magnetic field | Structural elucidation and confirmation |

The development of such analytical methodologies will be a critical step in enabling further advanced research into the properties and applications of this compound.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the purity and structural integrity of Dimethyllaurylamine isostearate?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy for molecular structure verification, Fourier-transform infrared (FTIR) spectroscopy for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Ensure sample preparation follows anhydrous protocols to avoid hydrolysis artifacts. Cross-reference spectral data with published benchmarks for known amine-based surfactants .

Q. What solvent systems are effective for dissolving this compound in experimental applications?

- Methodological Answer : Test non-polar solvents (e.g., hexane, cyclohexane) and amphiphilic solvents (e.g., ethanol-isopropanol mixtures) using solubility parameters (Hansen solubility parameters) to identify optimal dissolution conditions. Phase behavior studies under controlled temperatures (25–60°C) can further refine solvent selection .

Q. How can researchers ensure batch-to-batch consistency during lab-scale synthesis?

- Methodological Answer : Implement strict process controls, including real-time monitoring of reaction temperature, pH, and agitation rates. Use in-line spectroscopic tools (e.g., Raman spectroscopy) to track reaction progress. Document deviations systematically and validate purity via HPLC with UV detection .

Q. What are common challenges in reproducing synthesis protocols for this compound?

- Methodological Answer : Key challenges include moisture sensitivity of intermediates, variability in raw material purity, and incomplete esterification. Mitigate these by using inert atmospheres (N₂/Ar), pre-purifying reagents via column chromatography, and optimizing catalyst concentrations (e.g., p-toluenesulfonic acid) .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

- Methodological Answer : Apply a 2⁴ factorial design to evaluate variables: temperature (40–80°C), catalyst loading (1–5 mol%), reaction time (6–24 hrs), and molar ratio (amine:isostearic acid). Use ANOVA to identify significant interactions and response surface methodology (RSM) to model optimal conditions. Validate predictions with three independent replicates .

Q. What computational models predict the surfactant behavior of this compound in complex mixtures?

- Methodological Answer : Develop quantitative structure-property relationship (QSPR) models using descriptors like hydrophile-lipophile balance (HLB) and critical micelle concentration (CMC). Validate with molecular dynamics (MD) simulations to assess aggregation behavior in aqueous/organic interfaces. Compare simulated CMC values with experimental tensiometry data .

Q. How can conflicting data from analytical methods (e.g., NMR vs. HPLC) be resolved when assessing compound stability?

- Methodological Answer : Cross-validate results using orthogonal techniques: NMR for structural degradation (e.g., amine oxidation), HPLC for purity loss, and accelerated stability studies (40°C/75% RH for 4 weeks). Statistically analyze discrepancies via principal component analysis (PCA) to isolate confounding variables (e.g., solvent polarity, detector sensitivity) .

Q. What mechanisms explain the pH-dependent aggregation behavior of this compound?

- Methodological Answer : Conduct potentiometric titration coupled with dynamic light scattering (DLS) to correlate protonation states (pKa) with aggregate size. Use zeta potential measurements to assess surface charge variations. Theoretical modeling (e.g., DLVO theory) can further explain colloidal stability under acidic vs. alkaline conditions .

Methodological Frameworks and Data Analysis

-

Factorial Design Table for Synthesis Optimization (Example for Q5):

Variable Low Level High Level Temperature 40°C 80°C Catalyst Loading 1 mol% 5 mol% Reaction Time 6 hrs 24 hrs Molar Ratio 1:1 1:1.5 -

Stability Study Protocol (Example for Q7):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.